1-Benzoyl-2-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-2-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-2-(trifluoromethyl)piperidine can be achieved through several routesThe reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield. These methods leverage catalysts and optimized reaction conditions to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-Benzoyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced piperidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-2-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including analgesics and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity by binding to active sites or altering protein conformation, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-2-(trifluoromethyl)piperidine can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure without the benzoyl and trifluoromethyl groups, used in the synthesis of various pharmaceuticals.
2-Benzyl benzimidazole: Another heterocyclic compound with distinct pharmacological properties, often used in the development of analgesics and anti-inflammatory drugs.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C13H14F3NO |
---|---|
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
phenyl-[2-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-8-4-5-9-17(11)12(18)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI-Schlüssel |
HCSOOLGVNJSKEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.